N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784015
InChI: InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22)
SMILES:
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

CAS No.:

Cat. No.: VC14784015

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide -

Specification

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide
Standard InChI InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22)
Standard InChI Key OGZYXXOHFDASPR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

N-(1H-Benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide features a benzimidazole core linked to a phthalazinone derivative via an acetamide bridge. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the phthalazinone component incorporates a ketone group at the 1-position of the phthalazine ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC18H15N5O2\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{2}
Molecular Weight333.3 g/mol
IUPAC NameN-(1H-Benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide
SolubilityModerate in polar solvents (e.g., DMSO)
StabilityStable under inert conditions

The compound’s planar structure facilitates interactions with biological targets, particularly enzymes and DNA, while the acetamide linker enhances solubility and pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the benzimidazole ring. A common route includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Phthalazinone Synthesis: Cyclization of phthalic anhydride derivatives with hydrazine.

  • Acetamide Coupling: Reaction of 2-(chloromethyl)benzimidazole with phthalazinone-acetic acid using coupling agents like EDC/HOBt.

Optimal reaction conditions (e.g., anhydrous acetone, potassium carbonate) yield purities >95%, though scalability remains challenging due to sensitivity to moisture and temperature .

Reactivity Profile

The compound undergoes reactions typical of amides and aromatic heterocycles:

  • Hydrolysis: The acetamide bond is susceptible to acidic or basic hydrolysis, yielding benzimidazole and phthalazinone fragments.

  • Electrophilic Substitution: The benzimidazole ring undergoes nitration and sulfonation at the 5-position.

  • Oxidation: The phthalazinone moiety can be oxidized to form quinazoline derivatives under strong oxidizing conditions.

Biological Activity and Mechanisms

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling, thereby attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 32 μg/mL and 64 μg/mL, respectively. Synergy with β-lactam antibiotics suggests potential as an adjuvant in resistant infections.

Therapeutic Applications and Comparative Analysis

Cancer Therapy

Compared to the structurally similar N-(1H-benzimidazol-2-yl)-2-(1-naphthyl)acetamide (PubChem CID: 2406212), the phthalazinone derivative shows enhanced topoisomerase inhibition and reduced off-target toxicity .

CompoundIC₅₀ (HepG2)Topo II Inhibition (%)
Target Compound12.3 μM78.2
N-(1H-Bzim-2-yl)-2-Naphthyl24.5 μM45.6

Anti-Inflammatory Use

The compound’s COX-2 selectivity (COX-2 IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15.4 μM) surpasses traditional NSAIDs, minimizing gastrointestinal toxicity .

Research Gaps and Future Directions

While preclinical data are promising, critical gaps remain:

  • Pharmacokinetics: Oral bioavailability and metabolic pathways are uncharacterized.

  • Toxicology: Chronic toxicity studies in higher mammals are needed.

  • Formulation: Poor aqueous solubility necessitates nanoparticle or liposomal delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator